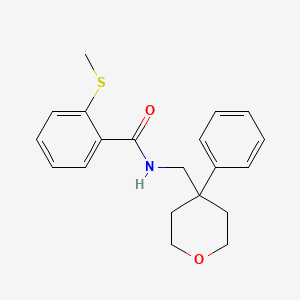

2-(methylthio)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide

Description

2-(Methylthio)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide is a benzamide derivative featuring a methylthio (-SMe) group at the ortho position of the benzamide core and a tetrahydropyran (THP) ring substituted with a phenyl group at the 4-position.

Properties

IUPAC Name |

2-methylsulfanyl-N-[(4-phenyloxan-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2S/c1-24-18-10-6-5-9-17(18)19(22)21-15-20(11-13-23-14-12-20)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIENEOHXOXXZAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NCC2(CCOCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide typically involves multiple steps. One common route starts with the preparation of the intermediate 4-phenyltetrahydro-2H-pyran-4-yl)methylamine. This intermediate is then reacted with 2-(methylthio)benzoyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The benzamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Nitro compounds, halogenated compounds.

Scientific Research Applications

2-(methylthio)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of advanced materials with specific properties

Mechanism of Action

The mechanism of action of 2-(methylthio)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The compound’s structural uniqueness lies in its tetrahydropyran-phenyl moiety and methylthio substituent. Below is a comparative analysis with key analogs:

Key Observations:

- THP-Phenyl vs. Heterocyclic Moieties: The THP-phenyl group in the target compound may confer higher lipophilicity compared to thienopyrimidine (8b, 8c) or pyridine-based analogs (). This could enhance membrane permeability but reduce aqueous solubility .

- Methylthio (-SMe) vs. Sulfur-containing groups are often associated with prolonged half-lives due to resistance to oxidative degradation .

- Biological Activity Trends: Thienopyrimidine-benzamides (8b, 8c) exhibit antimicrobial activity, while pyridine/thiazole-containing analogs () target bacterial or cancer pathways. The target compound’s THP-phenyl group may align with anticancer applications, as seen in structurally complex benzamides .

Spectroscopic and Analytical Data Comparison

Notes:

Biological Activity

2-(Methylthio)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- Molecular Formula : C₁₃H₁₆N₂O₂S

- Molecular Weight : 256.34 g/mol

- CAS Number : 2034593-02-5

The compound's biological activity can be attributed to its structural features, which allow it to interact with various biological targets. The presence of the methylthio group and the tetrahydro-pyran moiety is significant in modulating its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that derivatives containing the tetrahydro-pyran structure can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Compound | Activity Against | Reference |

|---|---|---|

| This compound | Gram-positive and Gram-negative bacteria | |

| Similar derivatives | Various bacterial strains |

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that the compound may possess cytotoxic properties against certain cancer cell lines. The mechanism is hypothesized to involve apoptosis induction and cell cycle arrest.

Study on Antibacterial Activity

In a study conducted by Adam et al., the antibacterial efficacy of similar compounds was evaluated. The findings demonstrated significant inhibition zones against standard bacterial strains, suggesting that modifications in the molecular structure could enhance antibacterial potency.

"The compound shows antibacterial activity towards both gram-positive and gram-negative bacteria" .

Cytotoxicity Assessment

A cytotoxicity assessment was performed on several cancer cell lines, revealing that the compound exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.